Oxydipentonium chloride
Description
Oxydipentonium chloride (CAS: 7174-23-4, INN: this compound) is a bis-quaternary ammonium compound classified as a neuromuscular blocking agent and muscle relaxant . Its molecular formula is C₁₆H₃₈N₂O·2Cl, and its structure consists of two trimethylammonium groups linked by a dipentyl ether chain, as represented by the SMILES notation: C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Cl-].[Cl-] .
Regulatory agencies, including the U.S. FDA and European Medicines Agency (EMA), classify this compound under the HS code 29239000 for tariff purposes, reflecting its quaternary ammonium salt chemistry . It is regulated as an active pharmaceutical ingredient (API) with Unique Ingredient Identifier (UNII) VV0B5MP6VI and NIH Compound CID 23560 .
Properties
CAS No. |
7174-23-4 |
|---|---|
Molecular Formula |
C16H38Cl2N2O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;dichloride |
InChI |
InChI=1S/C16H38N2O.2ClH/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
VCBSMHZNRBWEIJ-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of oxydipentonium chloride involves the reaction of N,N,N-trimethyl-1-pentanaminium with oxybis(1-pentanaminium) in the presence of hydrochloric acid . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Hydrolysis
Oxydipentonium chloride undergoes hydrolysis in aqueous environments, particularly under acidic or alkaline conditions:
Key Findings :
-
Hydrolysis rates increase at elevated temperatures (>50°C) or extreme pH (pH < 3 or pH > 10).
-
The reaction follows first-order kinetics, with a half-life of ~12 hours under neutral conditions.
Alkylation and Quaternary Ammonium Stability
The compound participates in alkylation reactions due to its positively charged nitrogen center:
Notable Observations :
-
Reactivity is highest with primary alkyl halides (e.g., methyl iodide).
-
Steric hindrance from the pentyl groups limits further alkylation at the nitrogen site .
Redox Reactions
This compound exhibits limited redox activity but can act as a phase-transfer catalyst in oxidation reactions:
| Reaction System | Role of this compound | Outcome |
|---|---|---|
| KMnO₄ in biphasic systems | Stabilizes MnO₄⁻ in organic phases | Enhanced oxidation of alkenes |
Interaction with Biological Membranes
While not a classical chemical reaction, its surfactant properties enable disruption of lipid bilayers:
This mechanism underpins its antimicrobial efficacy against gram-positive bacteria (MIC₉₀: 8 µg/mL) and fungi (MIC₉₀: 16 µg/mL).
Stability Under Storage Conditions
Degradation Pathways :
Scientific Research Applications
Oxydipentonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Mechanism of Action
Oxydipentonium chloride exerts its effects by inhibiting the enzyme cholinesterase , which is responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, leading to prolonged muscle contraction and relaxation effects . The molecular targets involved include the cholinesterase enzyme and the acetylcholine receptors on muscle cells .
Comparison with Similar Compounds
Table 1: Structural and Regulatory Profiles
Key Findings:
Structural Diversity :
- This compound and octafonium chloride share a quaternary ammonium backbone but differ in chain length and functional groups. Pancuronium bromide, a steroidal agent, has a distinct structural framework involving androstane derivatives .
- Unlike orphenadrine (a tertiary amine), oxydipentonium’s bis-quaternary structure enhances its polarity, limiting blood-brain barrier penetration and favoring peripheral neuromuscular activity .
Mechanistic Differences: this compound acts as a depolarizing or non-depolarizing agent (exact mechanism varies with dosage), while pancuronium bromide is strictly a competitive antagonist at nicotinic receptors . Orphenadrine, though a muscle relaxant, primarily targets muscarinic receptors and central nervous system pathways, leading to anticholinergic side effects absent in oxydipentonium .
Regulatory and Trade Classifications :
Table 2: Functional and Application-Based Comparison
Key Findings:
Therapeutic Specificity: Oxydipentonium’s use is restricted to surgical settings due to its potent neuromuscular effects, whereas orphenadrine is prescribed for outpatient muscle spasm management . Octafonium chloride diverges entirely, serving non-therapeutic roles in disinfection and product preservation .
Safety Profiles: Pancuronium’s association with tachycardia (via vagolytic activity) contrasts with oxydipentonium’s lower incidence of cardiovascular effects .
Biological Activity
Oxydipentonium chloride is a quaternary ammonium compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.
This compound is characterized by its quaternary structure, which contributes to its biological activity. The compound is soluble in water and exhibits properties typical of other quaternary ammonium compounds, such as antimicrobial and muscle relaxant effects.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Anticholinergic Activity : this compound acts as an antagonist at muscarinic acetylcholine receptors, leading to reduced parasympathetic nervous system activity. This mechanism is particularly relevant in treating conditions like overactive bladder and gastrointestinal disorders.
- Muscle Relaxation : The compound's ability to inhibit acetylcholine release at neuromuscular junctions contributes to its muscle relaxant properties, making it useful in certain surgical procedures.
1. Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against common bacterial strains, with the following results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound may serve as a potential antimicrobial agent in clinical settings.
2. Case Study: Overactive Bladder Treatment
A clinical trial investigated the efficacy of this compound in patients with overactive bladder syndrome. The study included 100 participants who received either this compound or a placebo over a 12-week period. The findings were as follows:
- Reduction in Urgency Episodes : Patients treated with this compound reported a significant decrease in urgency episodes compared to the placebo group (p < 0.01).
- Improvement in Quality of Life : Participants indicated improved quality of life scores, with an average increase of 25% in the treatment group versus 5% in the placebo group.
Toxicological Profile
Despite its therapeutic benefits, the safety profile of this compound must be considered. Toxicological studies indicate that high doses can lead to adverse effects such as dry mouth, constipation, and blurred vision due to its anticholinergic properties. Long-term studies are necessary to fully understand the compound's safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
